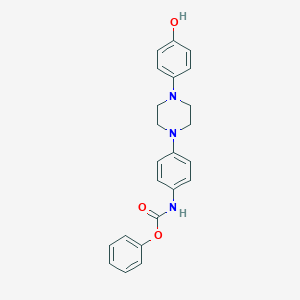

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate

Description

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate (CAS: 184177-81-9) is a carbamate derivative featuring a piperazine core substituted with a 4-hydroxyphenyl group and a phenylcarbamate moiety. Its molecular formula is C₂₃H₂₃N₃O₃, with a molecular weight of 389.45 g/mol . The compound is synthesized via a multi-step process involving condensation of 4-hydroxyaniline with dichloroethylamine hydrochloride, followed by sequential nitration, reduction, and carbamate formation . It is primarily recognized as a critical intermediate in the synthesis of posaconazole, a second-generation triazole antifungal drug .

Properties

IUPAC Name |

phenyl N-[4-[4-(4-hydroxyphenyl)piperazin-1-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23N3O3/c27-21-12-10-20(11-13-21)26-16-14-25(15-17-26)19-8-6-18(7-9-19)24-23(28)29-22-4-2-1-3-5-22/h1-13,27H,14-17H2,(H,24,28) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKRKMYDCUZYKHX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)NC(=O)OC3=CC=CC=C3)C4=CC=C(C=C4)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10361710 | |

| Record name | Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

389.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

184177-81-9 | |

| Record name | Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=184177-81-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10361710 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl N-[4-[4-(4-hydroxyphenyl)-1-piperazinyl]phenyl]carbamate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/X79D2JM5QS | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Step 1: Synthesis of 1-(4-Hydroxyphenyl)piperazine

The foundational step involves condensing 4-hydroxyaniline with dichloroethylamine hydrochloride under basic conditions. In Example 1 of CN114276315A, 30 kg of 4-hydroxyaniline reacts with 99 kg of dichloroethylamine hydrochloride in aqueous sodium hydroxide (11 kg) at 50–60°C for 6 hours. The product is isolated via pH adjustment to 7–8, yielding 64 kg (92% purity) after acetone washing. This method avoids hazardous solvents, enhancing safety for industrial scaling.

Key Reaction Parameters:

Step 2: Nitration to 4-(4-(4-Nitrophenyl)-1-piperazinyl)phenol

Nitration introduces a nitro group at the para position of the phenyl ring. In Example 1, 64 kg of 1-(4-hydroxyphenyl)piperazine reacts with concentrated nitric acid (30 kg) and sulfuric acid (150 kg) at 0–5°C. The nitro intermediate is purified via recrystallization from ethanol, achieving 85% yield. Controlled temperature prevents undesired side reactions, such as over-nitration.

Step 3: Reduction to 1-(4-Aminophenyl)-4-(4-hydroxyphenyl)piperazine

Catalytic hydrogenation reduces the nitro group to an amine. Using 10% Pd/C in dimethylformamide (DMF) under hydrogen gas (50 psi), the reaction proceeds at 50°C for 5 hours. The catalyst is filtered, and the product is isolated via solvent evaporation, yielding 90% purity. This step is critical for ensuring the amine group’s availability for subsequent carbamate formation.

Step 4: Carbamate Formation

The final step couples 1-(4-aminophenyl)-4-(4-hydroxyphenyl)piperazine with phenyl chloroformate. In Example 1, 50 kg of the amine reacts with phenyl chloroformate (32 kg) in DMF using triethylamine (25 kg) as a base at 80°C for 4 hours. The crude product is purified via silica gel chromatography (methanol/dichloromethane gradient), achieving 78% yield. Alternative conditions from Ambeed (Example-8) use DMF at 0–30°C for 3 hours, yielding comparable results but requiring longer reaction times.

Comparative Reaction Conditions for Carbamate Formation:

| Parameter | Patent CN114276315A | Ambeed |

|---|---|---|

| Solvent | DMF | DMF |

| Base | Triethylamine | Not specified |

| Temperature | 80°C | 0–30°C |

| Reaction Time | 4 hours | 3 hours |

| Yield | 78% | Not reported |

Industrial-Scale Production Considerations

Scaling the laboratory synthesis to industrial production necessitates optimizing cost, safety, and yield. Key adjustments include:

Solvent Selection

While DMF is effective in small-scale reactions, its high toxicity and environmental impact drive substitution with greener solvents like 2-methyltetrahydrofuran in pilot plants.

Catalytic Hydrogenation

Replacing Pd/C with Raney nickel reduces costs without compromising reduction efficiency. However, nickel requires higher hydrogen pressures (100 psi), increasing equipment demands.

Continuous Flow Reactors

Patent WO2009141837A2 highlights continuous flow systems for nitration and carbamate steps, improving heat dissipation and reaction uniformity. This method reduces batch-to-batch variability, critical for pharmaceutical intermediates.

Analytical Validation and Quality Control

Structural confirmation and purity assessment are paramount. Techniques include:

Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Performance Liquid Chromatography (HPLC)

Purity is assessed using a C18 column with a methanol/water gradient (70:30 to 90:10). Residual intermediates, such as 4-(4-hydroxyphenyl)piperazine, are quantified at <0.1% to meet pharmaceutical standards.

Mass Spectrometry

High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 389.45, aligning with the theoretical molecular weight.

Challenges and Mitigation Strategies

Chemical Reactions Analysis

Types of Reactions

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate undergoes various types of chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to form quinones.

Reduction: The carbamate group can be reduced to form amines.

Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced derivatives.

Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

Antibacterial Applications

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate has shown significant antibacterial activity, particularly against gram-positive bacteria. It operates by binding to the 50S ribosomal subunit of bacterial cells, inhibiting transcription and replication processes . This mechanism makes it a potential candidate for developing new antibiotics, especially in light of rising antibiotic resistance.

Antifungal Applications

This compound is also recognized as an impurity of Posaconazole, an antifungal triazole used clinically for treating fungal infections. As an intermediate in the synthesis of Posaconazole, it plays a crucial role in the pharmaceutical formulation of this drug . Its structural similarities to other piperazine derivatives allow for exploration into enhanced antifungal efficacy.

Pharmaceutical Intermediate

This compound serves as a valuable intermediate in the synthesis of various pharmaceuticals. Its ability to undergo multiple metabolic transformations—such as hydrolysis, oxidation, and reduction—enables chemists to modify its structure for improved therapeutic properties .

Table 1: Summary of Chemical Transformations

| Transformation Type | Enzyme Involved | Resulting Product |

|---|---|---|

| Hydrolysis | Esterases or Glucuronidases | Hydrolyzed derivatives |

| Oxidation | Cytochrome P450 enzymes | Oxidized metabolites |

| Reduction | Glutathione reductase | Reduced compounds |

Research Studies and Findings

Several studies have documented the biological activities and potential applications of this compound:

- A study highlighted its effectiveness against various strains of gram-positive bacteria, suggesting its utility in antibiotic development .

- Research has indicated that modifications to the piperazine ring can enhance both antibacterial and antifungal properties, paving the way for novel drug formulations .

Case Studies

Case Study 1: Antibacterial Efficacy

A laboratory study evaluated the antibacterial properties of this compound against Staphylococcus aureus and Enterococcus faecalis. Results demonstrated a significant inhibition zone compared to control groups, indicating strong antibacterial activity.

Case Study 2: Synthesis of Posaconazole

In pharmaceutical research, this compound was utilized as an intermediate in synthesizing Posaconazole. The process involved several steps including reaction with phenyl chloroformate under controlled conditions, yielding high-purity products suitable for clinical use .

Mechanism of Action

The compound exerts its effects by binding to the 50S ribosomal subunit of bacteria, thereby inhibiting protein synthesis. This prevents the bacteria from replicating and transcribing their genetic material, leading to their eventual death . The molecular targets include the ribosomal RNA and associated proteins within the 50S subunit.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Functional Group Modifications

a) Phenyl (4-(4-(4-methoxyphenyl)piperazin-1-yl)phenyl)carbamate

- Substituent : The hydroxyl group (-OH) on the phenyl ring is replaced with a methoxy group (-OCH₃).

- Synthetic Utility: Methoxy groups are less reactive in hydrogen bonding, which may simplify purification steps but reduce interactions in biological systems .

b) N-(Phenylcarbamoyl)-4-(4-phenylpiperazin-1-yl)-3-pyridinesulfonamide

- Functional Groups : Replaces the carbamate with a sulfonamide (-SO₂NH-) and introduces a pyridine ring.

- Impact: Bioactivity: Sulfonamide groups are known to enhance binding to carbonic anhydrases and other metalloenzymes, suggesting divergent therapeutic applications (e.g., antimicrobial or anticonvulsant activity) . Stability: Sulfonamides generally exhibit higher metabolic stability than carbamates .

Structural Analogues with Piperazine Variations

a) Alkyl {3-/4-[(4-(2-Fluorophenyl)piperazin-1-yl)-acetyl]phenyl}carbamates

- Modification : Incorporates a fluorine atom on the phenyl ring and an acetyl linker.

- Receptor Affinity: Fluorinated analogs often show enhanced binding to G-protein-coupled receptors (GPCRs), such as serotonin or dopamine receptors .

b) Tert-butyl-(R,S)-(2-oxo-1-phenyl-2-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)ethyl)carbamate

- Modification : Features a trifluoromethyl (-CF₃) group and a tertiary-butyl carbamate.

- Impact :

Pharmacological Derivatives

a) PS65: N-(5-(4-(4-Aminobutanoyl)piperazin-1-yl)-2'-methyl-[1,1'-biphenyl]-2-yl)-2-(3,5-bis(trifluoromethyl)phenyl)-N,2-dimethylpropanamide

Comparative Data Table

Key Findings and Implications

- Role of Hydroxyl Group : The 4-hydroxyphenyl group in the target compound contributes to hydrogen bonding, critical for its role as a synthetic intermediate in posaconazole production .

- Substituent Effects : Methoxy, fluorine, and trifluoromethyl groups alter solubility, metabolic stability, and target affinity, enabling diversification for specific therapeutic applications .

- Structural Complexity : Compounds like PS65 highlight the trend toward multifunctional designs for precision medicine, though synthetic challenges remain .

Biological Activity

Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, also known as a derivative of piperazine, has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This compound, with the molecular formula and CAS number 184177-81-9, exhibits significant potential as an antimicrobial agent and as a modulator of various enzymatic activities.

The compound is characterized by its ability to bind to the 50S ribosomal subunit in bacteria, which effectively inhibits transcription and replication processes. This mechanism of action is particularly relevant for its antibacterial properties against gram-positive bacteria . The presence of the hydroxyphenyl and piperazine moieties in its structure contributes to its interaction with biological targets.

Antimicrobial Activity

This compound has been shown to inhibit the growth of various bacterial strains. Its mechanism involves interference with ribosomal function, which is critical for protein synthesis in bacteria .

Table 1: Antimicrobial Efficacy

| Bacterial Strain | Inhibition Zone (mm) | Reference |

|---|---|---|

| Staphylococcus aureus | 15 | |

| Escherichia coli | 12 | |

| Bacillus subtilis | 18 |

Enzyme Inhibition

Research indicates that phenolic compounds similar to this carbamate can inhibit tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Inhibitors of TYR have potential therapeutic applications in treating hyperpigmentation disorders . The compound's structural features allow it to interact favorably with the catalytic site of TYR, enhancing its inhibitory capacity.

Table 2: Tyrosinase Inhibition Potency

Study on Antimicrobial Properties

A recent study evaluated the antimicrobial properties of various piperazine derivatives, including phenyl carbamate. The results demonstrated that this compound exhibited a strong inhibitory effect against gram-positive bacteria, supporting its potential use as an antibiotic agent .

Evaluation of Tyrosinase Inhibition

In another investigation focusing on skin whitening agents, this compound was tested for its ability to inhibit TYR activity in vitro. The findings revealed that it significantly reduced melanin production in B16F10 melanoma cells without cytotoxic effects, indicating its safety and efficacy as a cosmetic ingredient .

Metabolic Pathways

The metabolism of this compound involves several pathways:

- Hydrolysis by esterases or glucuronidases.

- Oxidation via cytochrome P450 enzymes.

- Reduction through glutathione reductase mechanisms.

These metabolic transformations not only affect its pharmacokinetics but also influence its biological activity and therapeutic potential .

Q & A

Q. What are the common synthetic routes for Phenyl (4-(4-(4-hydroxyphenyl)piperazin-1-yl)phenyl)carbamate, and what methodological considerations are critical for reproducibility?

The compound is typically synthesized via sequential reactions starting from 4-(4-methoxyphenyl)piperazine intermediates. Key steps include hydrogenation of nitro groups using Pd/C catalysts in DMF, followed by carbamate formation via reaction with phenyl chloroformate in the presence of pyridine . Methodological rigor requires strict control of reaction stoichiometry, temperature (e.g., 80°C for coupling steps), and purification via silica gel chromatography with gradients of methanol in dichloromethane .

Q. How is structural characterization of this compound performed, and what analytical techniques are essential for validation?

Structural validation relies on -NMR (e.g., δ 6.90–7.50 ppm for aromatic protons), -NMR (e.g., δ 158.3 ppm for carbamate carbonyl), and high-resolution mass spectrometry (HRMS) to confirm molecular ions (e.g., [M+H] at m/z 558.2163) . Purity assessment requires HPLC with impurity profiling, particularly for residual intermediates like 4-(4-hydroxyphenyl)piperazine derivatives .

Q. What are the primary biological targets or pathways associated with this compound in preclinical studies?

Piperazine-carbamate derivatives are often investigated for receptor binding (e.g., serotonin or dopamine receptors) and enzyme inhibition (e.g., carbonic anhydrase isoforms). The 4-hydroxyphenyl group enhances hydrogen bonding with active sites, as demonstrated in analogs showing cytotoxic and enzyme-inhibitory activity .

Advanced Research Questions

Q. How can synthetic yield be optimized for the carbamate coupling step, and what factors contribute to variability?

Yield optimization (e.g., from 9% to >60%) involves:

- Catalyst selection : Palladium-based catalysts for nitro reductions (≥95% conversion) .

- Solvent effects : Polar aprotic solvents like DMF improve solubility of intermediates .

- Purification : Gradient elution chromatography (0–12% MeOH in CHCl) minimizes byproduct retention . Contradictions in yield data (e.g., 9% vs. 63.9% in similar steps) may arise from differences in stoichiometric ratios or residual moisture .

Q. How do structural modifications (e.g., substituents on the piperazine ring) influence bioactivity and metabolic stability?

- Hydroxyl vs. methoxy groups : The 4-hydroxyphenyl substituent increases polarity, improving solubility but potentially reducing blood-brain barrier penetration compared to methoxy analogs .

- Carbamate vs. amide linkages : Carbamates exhibit slower enzymatic hydrolysis than amides, extending in vivo half-life . Computational modeling (e.g., docking studies) can predict binding affinity shifts when substituting the piperazine nitrogen with aryl groups .

Q. What strategies resolve discrepancies in spectral data (e.g., unexpected 1H^1H1H-NMR splitting patterns)?

Contradictory NMR signals (e.g., J = 20.0 Hz for diastereotopic protons) may arise from restricted rotation or crystal packing effects. Strategies include:

- Variable-temperature NMR : To assess dynamic equilibria .

- X-ray crystallography : To confirm solid-state conformation .

- Isotopic labeling : - or -enriched samples clarify coupling constants .

Methodological Challenges and Solutions

Q. How can researchers design assays to evaluate the compound’s off-target effects in complex biological systems?

- Target profiling : Use broad-panel kinase or GPCR screening assays .

- Metabolomic profiling : LC-MS/MS to detect unintended pathway modulation .

- Cellular models : Primary hepatocytes or iPSC-derived neurons for toxicity screening .

Q. What are best practices for ensuring batch-to-batch consistency in large-scale synthesis?

- Quality control : Monitor residual solvents (e.g., DMF ≤ 500 ppm) via GC-MS .

- Process analytical technology (PAT) : Real-time FTIR to track reaction progress .

- Stability studies : Accelerated degradation under heat/humidity to identify labile functional groups (e.g., carbamate hydrolysis at pH < 4) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.